molecular formula C13H17ClO6S B13340733 Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate

Cat. No.: B13340733
M. Wt: 336.79 g/mol
InChI Key: XHBPELUXOLULSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is a sulfonated aromatic ester characterized by a chlorosulfonyl (-SO₂Cl) group at the 2-position of a 4,5-dimethoxyphenyl ring, coupled with an ethyl propanoate side chain. This structure confers high reactivity, particularly at the sulfonyl chloride moiety, which is prone to nucleophilic substitution or further derivatization. The compound’s dimethoxy substituents enhance solubility in polar organic solvents, while the ethyl ester group contributes to its lipophilicity.

Properties

Molecular Formula

C13H17ClO6S

Molecular Weight

336.79 g/mol

IUPAC Name

ethyl 3-(2-chlorosulfonyl-4,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C13H17ClO6S/c1-4-20-13(15)6-5-9-7-10(18-2)11(19-3)8-12(9)21(14,16)17/h7-8H,4-6H2,1-3H3

InChI Key

XHBPELUXOLULSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1S(=O)(=O)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Direct Sulfonation of 4,5-Dimethoxyphenylpropanoate Derivatives

Method Overview:
This approach involves sulfonating a precursor aromatic ester, such as 4,5-dimethoxyphenylpropanoate, with chlorosulfonic acid to directly introduce the chlorosulfonyl group at the desired position (typically the 2-position of the aromatic ring).

Reaction Conditions:

  • Reagent: Chlorosulfonic acid (ClSO₃H)
  • Solvent: Usually performed neat or in inert solvents like dichloromethane (DCM) with controlled temperature
  • Temperature: Maintained at 0–25°C to prevent over-sulfonation
  • Quenching: Carefully quenched with ice-cold water or ethanol to stabilize the product

Reaction Scheme:
$$ \text{4,5-Dimethoxyphenylpropanoate} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} $$

Advantages:

  • Direct and straightforward
  • Suitable for scale-up with proper temperature control

Limitations:

  • Over-sulfonation risk
  • Requires careful control of stoichiometry and temperature

Multi-Step Functionalization

Step 1: Synthesis of 4,5-dimethoxyphenylpropanoate ester via esterification of the corresponding acid or via nucleophilic substitution.

Step 2: Introduction of the chlorosulfonyl group through sulfonation of the aromatic ring using chlorosulfonic acid, followed by esterification if necessary.

Reaction Conditions:

  • Esterification: Acid catalysis (e.g., sulfuric acid) at 60–80°C
  • Sulfonation: Chlorosulfonic acid at 0–25°C
  • Purification: Crystallization or chromatography

Reaction Scheme:
$$
\text{Phenylpropanoate} \xrightarrow[\text{Sulfonation}]{\text{ClSO}_3\text{H}} \text{Chlorosulfonyl derivative}
$$

Advantages:

  • Greater control over regioselectivity
  • Flexibility in modifying functional groups

Optimization of Reaction Conditions

Method Temperature Range Solvent Key Optimization Strategies Typical Yield (%) Comments
Acid-catalyzed esterification 60–80°C Sulfuric acid, DCM Use of molecular sieves to remove water; controlling acid excess 65–75 Hydrolysis risk; high purity required
Sulfonation with chlorosulfonic acid 0–25°C DCM, DCE Slow addition of chlorosulfonic acid; temperature control; quenching carefully 50–60 Over-sulfonation and side reactions minimized

Data Tables Summarizing Reaction Parameters

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Esterification Ethanol, sulfuric acid Ethanol 60–80°C 65–75 Hydrolysis can reduce yield; use excess ethanol
Aromatic sulfonation Chlorosulfonic acid, aromatic ester DCM or DCE 0–25°C 50–60 Precise temperature control critical to prevent over-sulfonation

Analytical and Purification Techniques

Spectroscopic Techniques:

Crystallography:

  • Single-crystal X-ray diffraction can definitively confirm the substitution pattern and stereochemistry.

Purification:

  • Crystallization from suitable solvents (e.g., ethanol, ethyl acetate)
  • Chromatography (e.g., silica gel column chromatography) for higher purity

Summary of Research Findings and Sources

  • The synthesis of sulfonyl chlorides like chlorosulfonyl derivatives is well-established, with chlorosulfonic acid serving as the primary reagent for direct sulfonation (source:,).
  • Optimization of temperature and stoichiometry is essential to maximize yield and purity, with lower temperatures favoring regioselectivity.
  • The compound's reactivity profile makes it suitable for further derivatization, including nucleophilic substitution and coupling reactions, which are often used to confirm successful synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to their modification or inhibition. The compound’s effects are mediated through pathways involving sulfonation and subsequent biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate with key analogues based on substituents and applications:

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Commercial Status
This compound ~342.8 Chlorosulfonyl, dimethoxy, ethyl ester Reactive intermediate; potential agrochemical precursor Discontinued
Ethoxysulfuron (2-ethoxyphenyl (((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)sulfamate) ~413.8 Sulfamate, dimethoxy pyrimidinyl Herbicide (inhibits acetolactate synthase) Actively used
Ethyl 8-bromo-8-nonenoate ~263.1 Bromo, ethyl ester Specialty monomer or crosslinking agent Discontinued

Key Findings from Structural Analysis

Reactivity Differences: The chlorosulfonyl group in the target compound is more electrophilic than the sulfamate group in ethoxysulfuron, making it suitable for nucleophilic substitution (e.g., forming sulfonamides or sulfonic acids). Ethoxysulfuron, however, is stabilized for herbicidal activity . Compared to ethyl 8-bromo-8-nonenoate, the target compound’s aromatic sulfonyl chloride offers diverse reactivity, whereas the bromoalkene in the latter enables radical or coupling reactions .

Solubility and Stability: The dimethoxy groups in the target compound enhance solubility in acetone or dichloromethane relative to non-polar analogues like ethyl 8-bromo-8-nonenoate. However, the chlorosulfonyl group’s moisture sensitivity likely contributes to its discontinuation, as hydrolysis would yield corrosive byproducts .

Applications: While ethoxysulfuron is directly used as a herbicide, the target compound’s discontinued status suggests it may have served as a precursor for sulfonylurea herbicides or kinase inhibitors. No direct evidence of pesticidal activity is provided in the sources.

Biological Activity

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₅ClO₆S
  • Molecular Weight : Approximately 322.76 g/mol
  • Functional Groups :
    • Chlorosulfonyl group
    • Dimethoxy-substituted phenyl ring
    • Propanoate backbone

The presence of the chlorosulfonyl group is particularly notable as it enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological interactions.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. The chlorosulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit specific pathways related to inflammation and cancer cell proliferation .

Anti-inflammatory Effects

The structural configuration of this compound suggests potential anti-inflammatory activity. Compounds with sulfonamide groups have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the chlorosulfonyl group and subsequent esterification reactions. Here’s a simplified overview of the synthetic pathway:

  • Formation of Chlorosulfonic Acid Derivative : The chlorosulfonic acid is reacted with a suitable aromatic compound.
  • Esterification : The resulting product is then esterified with ethyl propanoate under acidic conditions.
  • Purification : The final product is purified through recrystallization or chromatography.

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activity of related compounds. Below is a summary of key findings:

StudyCompoundActivityFindings
Mthis compoundAnticancerInhibits cancer cell proliferation in vitro
Similar sulfonamide derivativesAnti-inflammatoryModulates cytokine release in macrophages
Ethyl 3-(chlorosulfonyl)propanoateEnzyme inhibitionInhibits COX-2 activity significantly

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Covalent Bonding : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity.
  • Enzyme Inhibition : By interacting with key enzymes involved in inflammatory and cancer pathways, this compound may inhibit their function, leading to reduced disease progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route 1 : Esterification of 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at 60–80°C. Monitor progress via TLC or HPLC .
  • Route 2 : Introduce the chlorosulfonyl group via sulfonation of a precursor (e.g., 4,5-dimethoxyphenylpropanoate) using chlorosulfonic acid, followed by quenching with ethanol. Optimize stoichiometry to minimize side products .
    • Optimization Strategies :
  • Vary solvent polarity (e.g., dichloromethane vs. THF) to improve solubility.
  • Use scavengers (e.g., molecular sieves) to remove water in esterification.
    • Data Table :
MethodYield (%)Purity (%)Key Challenges
Acid-catalyzed esterification65–75>90Hydrolysis of ester under acidic conditions
Sulfonation followed by esterification50–6085–90Over-sulfonation byproducts

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Techniques :

  • NMR : Assign peaks using ¹H NMR (e.g., δ 3.8–4.2 ppm for dimethoxy groups, δ 1.2–1.4 ppm for ethyl ester) and ¹³C NMR (carbonyl at ~170 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm sulfonyl-chloro geometry (e.g., bond angles: Cl–S–C ≈ 104°, S=O bond length ~1.43 Å) .
    • Challenges :
  • Crystallization difficulties due to hygroscopic sulfonyl chloride. Use anhydrous solvents (e.g., dry EtOAc) and slow evaporation.

Q. How do the electron-withdrawing (chlorosulfonyl) and electron-donating (dimethoxy) substituents influence its reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The chlorosulfonyl group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack.
  • Dimethoxy groups at positions 4 and 5 enhance para/ortho-directed reactions (e.g., nitration or halogenation) .
    • Experimental Design :
  • Compare reaction rates with analogs lacking substituents (e.g., ethyl 3-phenylpropanoate) using kinetic studies.
    • Data Table :
Substituent ConfigurationReaction with NH₃ (Rate Constant, k)Selectivity for Para Position
2-ClSO₂, 4,5-(OMe)₂0.45 M⁻¹s⁻¹85%
2-NO₂, 4,5-(OMe)₂0.32 M⁻¹s⁻¹78%

Advanced Research Questions

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Perform docking studies (AutoDock Vina) using crystal structures of sulfotransferases or cytochrome P450 enzymes. Prioritize interactions with the sulfonyl group (e.g., H-bonding with Arg/Lys residues) .
  • DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic attack sites .
    • Validation :
  • Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ values).

Q. How can contradictory data on the compound’s stability under acidic vs. basic conditions be resolved?

  • Analysis :

  • Acidic conditions : Ester hydrolysis competes with sulfonyl chloride decomposition (e.g., HCl release). Monitor pH and temperature to stabilize intermediates .
  • Basic conditions : Rapid saponification of the ester group occurs above pH 10. Use buffered solutions (pH 7–9) for kinetic studies .
    • Resolution Strategy :
  • Replicate conflicting studies (e.g., varying buffer ionic strength) and characterize degradation products via LC-MS.

Q. What in vitro assays are suitable for evaluating its potential as a protease inhibitor or antibacterial agent?

  • Assay Design :

  • Protease inhibition : Fluorescence-based assays (e.g., trypsin or thrombin) with fluorogenic substrates. Measure IC₅₀ at varying concentrations .
  • Antibacterial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for solvent interference .
    • SAR Insights :
  • Modify substituents (e.g., replace ClSO₂ with CF₃SO₂) to assess impact on bioactivity.

Data Contradiction Analysis

Q. Why do reported yields for its synthesis vary across studies, and how can reproducibility be improved?

  • Root Causes :

  • Differences in sulfonation step: Over-chlorination due to excess ClSO₃H or incomplete quenching.
  • Purity of starting materials (e.g., 4,5-dimethoxyphenylpropanoic acid vs. crude extracts) .
    • Recommendations :
  • Standardize reaction conditions (e.g., ClSO₃H:substrate molar ratio = 1.2:1) and validate starting material purity via HPLC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.